molecular formula C9H7FO3 B2356942 3-(3-Fluoro-4-hydroxyphenyl)acrylic acid CAS No. 56926-74-0

3-(3-Fluoro-4-hydroxyphenyl)acrylic acid

Cat. No.: B2356942
CAS No.: 56926-74-0
M. Wt: 182.15
InChI Key: YDXYYLWKWACCMX-DUXPYHPUSA-N
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Description

3-(3-Fluoro-4-hydroxyphenyl)acrylic acid is an organic compound with the molecular formula C9H7FO3 It is a derivative of cinnamic acid, where the phenyl ring is substituted with a fluoro group at the 3-position and a hydroxy group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(3-Fluoro-4-hydroxyphenyl)acrylic acid can be synthesized through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale organic synthesis techniques. The process may include the use of advanced catalytic systems and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluoro-4-hydroxyphenyl)acrylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding quinones.

    Reduction: The double bond in the acrylic acid moiety can be reduced to form the corresponding saturated acid.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of 3-(3-Fluoro-4-hydroxyphenyl)propionic acid.

    Substitution: Formation of various substituted phenylacrylic acids depending on the nucleophile used.

Scientific Research Applications

3-(3-Fluoro-4-hydroxyphenyl)acrylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-Fluoro-4-hydroxyphenyl)acrylic acid involves its interaction with specific molecular targets. The fluoro and hydroxy groups on the phenyl ring can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways. The acrylic acid moiety can also undergo reactions that modulate its activity and effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Fluoro-4-hydroxyphenyl)acrylic acid is unique due to the presence of both fluoro and hydroxy groups on the phenyl ring, which imparts distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

(E)-3-(3-fluoro-4-hydroxyphenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FO3/c10-7-5-6(1-3-8(7)11)2-4-9(12)13/h1-5,11H,(H,12,13)/b4-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDXYYLWKWACCMX-DUXPYHPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=CC(=O)O)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1/C=C/C(=O)O)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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